molecular formula C14H23NO2 B6801394 N-(2,2-dimethyloxolan-3-yl)bicyclo[2.2.1]heptane-1-carboxamide

N-(2,2-dimethyloxolan-3-yl)bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B6801394
M. Wt: 237.34 g/mol
InChI Key: BTWRIJMERHMHRS-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxolan-3-yl)bicyclo[2.2.1]heptane-1-carboxamide: is a complex organic compound characterized by its bicyclic structure and functional groups

Properties

IUPAC Name

N-(2,2-dimethyloxolan-3-yl)bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-13(2)11(5-8-17-13)15-12(16)14-6-3-10(9-14)4-7-14/h10-11H,3-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWRIJMERHMHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)NC(=O)C23CCC(C2)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethyloxolan-3-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting with the formation of the bicyclo[2.2.1]heptane core. This can be achieved through various methods, such as the Diels-Alder reaction, which forms the bicyclic structure from simpler precursors.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals. Research into its bioactivity could lead to the development of new therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(2,2-dimethyloxolan-3-yl)bicyclo[2.2.1]heptane-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic structure but differ in their substituents and functional groups.

  • N,N'-diarylsquaramides: These compounds also contain the bicyclo[2.2.1]heptane core but have different amide groups.

Uniqueness: N-(2,2-dimethyloxolan-3-yl)bicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of the oxolan ring and the bicyclic heptane structure, which may confer distinct chemical and biological properties compared to similar compounds.

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